N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide
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Overview
Description
N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a dioxolane ring, a thiophene ring, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Coupling reactions: The dioxolane and thiophene rings are then coupled using a suitable linker, such as a methylamine derivative.
Formation of the cyclopentanecarboxamide group: This can be achieved by reacting cyclopentanecarboxylic acid with an amine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxolane ring can be reduced to form diols.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclobutanecarboxamide: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
Uniqueness
N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-[[[3-(1,3-dioxolan-2-yl)thiophen-2-yl]methylamino]methyl]phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-20(16-5-1-2-6-16)23-17-7-3-4-15(12-17)13-22-14-19-18(8-11-27-19)21-25-9-10-26-21/h3-4,7-8,11-12,16,21-22H,1-2,5-6,9-10,13-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEJOEWNZPAFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)CNCC3=C(C=CS3)C4OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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